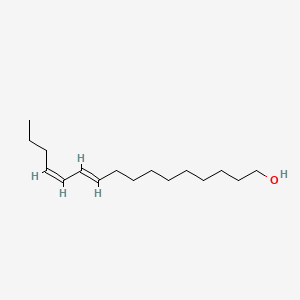
Bombykol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bombykol is a pheromone released by the female silkworm moth, Bombyx mori, to attract mates. It was the first pheromone to be chemically characterized, discovered by Adolf Butenandt in 1959 . This compound is a long-chain fatty alcohol with the chemical formula C16H30O and is known for its role in insect communication, particularly in mating behaviors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bombykol can be synthesized using acetylene chemistry. The synthesis involves the preparation of (E10, Z12)-hexadeca-10,12-dien-1-ol through a series of reactions including desaturation and reductive modification of palmitoyl-CoA . The key steps involve:
- Desaturation of palmitoyl-CoA to produce (11Z)-hexadecenoyl-CoA and (10E,12Z)-10,12-hexadecadienoyl-CoA.
- Reductive modification of the carbonyl carbon to form the final product .
Industrial Production Methods: Industrial production of this compound is not widely documented due to its specific use in research and pest control. the synthesis typically follows the laboratory methods with scaling adjustments to accommodate larger production volumes .
Análisis De Reacciones Químicas
Types of Reactions: Bombykol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to bombykal using pyridinium dichromate.
Reduction: It can be reduced to its corresponding saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium dichromate in an organic solvent.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: Bombykal.
Reduction: Saturated alcohol derivative.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Bombykol has several scientific research applications:
Mecanismo De Acción
Bombykol exerts its effects by binding to specific pheromone receptors in the male silkworm moth’s antennae. The binding of this compound to these receptors triggers a signaling cascade that leads to the activation of sensory neurons, ultimately resulting in the male moth’s attraction to the female . The pheromone binding protein, BmorPBP, plays a crucial role in transporting this compound to the receptor .
Comparación Con Compuestos Similares
Bombykal: An oxidized form of bombykol with an aldehyde group instead of an alcohol group.
Bombykyl Acetate: An acetate ester derivative of this compound.
Comparison:
This compound vs. Bombykal: this compound is an alcohol, while bombykal is an aldehyde.
This compound vs. Bombykyl Acetate: Bombykyl acetate is another pheromone component in some moth species.
This compound’s unique structure and function make it a valuable compound for studying chemical communication and developing pest control strategies.
Propiedades
Número CAS |
1002-94-4 |
|---|---|
Fórmula molecular |
C16H30O |
Peso molecular |
238.41 g/mol |
Nombre IUPAC |
(10Z,12E)-hexadeca-10,12-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4+,7-6- |
Clave InChI |
CIVIWCVVOFNUST-DEQVHDEQSA-N |
SMILES isomérico |
CCC/C=C/C=C\CCCCCCCCCO |
SMILES |
CCCC=CC=CCCCCCCCCCO |
SMILES canónico |
CCCC=CC=CCCCCCCCCCO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



